molecular formula C9H10O B1436296 4'-Methylacetophenone-D10 CAS No. 358730-83-3

4'-Methylacetophenone-D10

Cat. No.: B1436296
CAS No.: 358730-83-3
M. Wt: 144.24 g/mol
InChI Key: GNKZMNRKLCTJAY-ZGYYUIRESA-N
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Description

4'-Methylacetophenone-D10 (CAS RN: 358730-83-3) is a deuterated analog of p-methylacetophenone, where ten hydrogen atoms are replaced by deuterium. Its molecular formula is C9D10O, with a molecular weight of 144.23 g/mol . This compound is primarily used as a stable isotopic label in nuclear magnetic resonance (NMR) spectroscopy and kinetic studies, where deuterium substitution minimizes interference from proton signals and enables precise tracking of molecular behavior .

The non-deuterated counterpart, p-methylacetophenone (CAS RN: 122-00-9), has a molecular formula of C9H10O and a molecular weight of 134.17 g/mol. It is a colorless liquid with a boiling point of 226°C, a melting point of 28°C, and a density of 1.002 g/cm³ at 20°C . The deuterated form retains similar structural and functional properties but exhibits distinct spectroscopic and physicochemical characteristics due to isotopic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4'-Methylacetophenone-D10 can be synthesized through the following steps:

  • Starting Material: Begin with 4'-methylacetophenone.

  • Deuteration: Subject the starting material to a deuteration reaction, where hydrogen atoms are replaced with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst.

  • Purification: Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above synthetic route. Large reactors and specialized equipment are used to handle the deuterium gas safely and efficiently. The process is optimized to maximize yield and purity while minimizing costs.

Chemical Reactions Analysis

Types of Reactions: 4'-Methylacetophenone-D10 undergoes various chemical reactions, including:

  • Oxidation: Conversion to 4'-methylbenzoic acid.

  • Reduction: Reduction to 4'-methylphenylethanol.

  • Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Bromine (Br2) in the presence of iron (Fe) catalyst.

Major Products Formed:

  • Oxidation: 4'-methylbenzoic acid.

  • Reduction: 4'-methylphenylethanol.

  • Substitution: Brominated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

4'-Methylacetophenone-D10 serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its deuterated form allows for enhanced tracking of reaction pathways through nuclear magnetic resonance (NMR) spectroscopy, providing insights into reaction mechanisms and kinetics.

Analytical Chemistry

The compound is extensively used in mass spectrometry (MS) and NMR studies. The presence of deuterium enhances the sensitivity and resolution of these techniques, making it easier to identify and quantify compounds in complex mixtures.

Biological Studies

Research indicates that this compound can be utilized to study enzyme interactions and metabolic pathways. Its unique isotopic labeling allows for the investigation of pharmacokinetics and biodistribution in biological systems without altering the compound's biological activity.

Study on Enzyme Inhibition

A study investigated the effects of this compound on cytochrome P450 enzymes, crucial for drug metabolism. The results indicated that the compound significantly inhibited enzyme activity at specific concentrations, suggesting its potential role in modulating drug metabolism.

Antimicrobial Activity Assessment

In a comparative study against various bacterial strains, this compound exhibited superior antimicrobial properties compared to its non-deuterated counterparts. This suggests that the incorporation of deuterium may enhance the efficacy of antimicrobial agents.

Mechanism of Action

The mechanism by which 4'-Methylacetophenone-D10 exerts its effects depends on the specific application. In metabolic studies, it is incorporated into metabolic pathways, allowing researchers to observe its interactions with enzymes and other molecules. The deuterium atoms provide a unique signature that can be detected using mass spectrometry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between 4'-Methylacetophenone-D10 and related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents
This compound 358730-83-3 C9D10O 144.23 Deuterated methyl groups (para position)
p-Methylacetophenone 122-00-9 C9H10O 134.17 Methyl groups (para position)
4'-Methoxyacetophenone - C9H10O2 150.17 Methoxy group (para position)
3,5-Dimethyl-2-methoxyacetophenone 147623-18-5 C11H14O2 178.23 Methoxy, two methyl groups (meta/di positions)
2',6'-Dihydroxy-4'-methoxyacetophenone 7507-89-3 C9H10O4 182.17 Methoxy, two hydroxyl groups (ortho positions)

Key Observations :

  • Deuteration: this compound replaces hydrogen with deuterium in its methyl groups, increasing molecular weight by ~7.5% compared to its non-deuterated form .
  • Functional Groups: 4'-Methoxyacetophenone (C9H10O2) features a methoxy group instead of a methyl, enhancing electron-donating effects and altering reactivity in electrophilic substitutions .
  • Complex Substitution: 3,5-Dimethyl-2-methoxyacetophenone (C11H14O2) introduces steric hindrance and electronic effects due to multiple methyl groups, affecting solubility and synthetic applications .
  • Hydroxy-Methoxy Combination: 2',6'-Dihydroxy-4'-methoxyacetophenone (C9H10O4) exhibits increased polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical research .

Physical and Spectroscopic Properties

Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³) Key Spectroscopic Features
This compound - - - Reduced C-D stretching in IR (~2100 cm⁻¹)
p-Methylacetophenone 226 28 1.002 Strong C=O stretch (1700–1750 cm⁻¹)
4'-Methoxyacetophenone - - - Enhanced UV absorption due to methoxy
2',6'-Dihydroxy-4'-methoxyacetophenone - - - Broad O-H stretches (3200–3600 cm⁻¹)

Deuteration Effects :

  • NMR Utility: this compound eliminates proton signals from methyl groups, simplifying spectral interpretation in reaction monitoring .
  • Isotopic Stability : Deuterated compounds exhibit slower reaction kinetics (kinetic isotope effect), useful in mechanistic studies .

Biological Activity

4'-Methylacetophenone-D10, a deuterated derivative of 4'-methylacetophenone, is a compound that has garnered attention in various biological studies due to its potential phytotoxicity and safety profile. This article summarizes the biological activity of this compound, focusing on its effects on plant growth, genotoxicity, and other relevant toxicological data.

PropertyValue
Molecular FormulaC9H10O
Molecular Weight134.175 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point211.0 ± 9.0 °C
Melting Point45-49 °C
Solubility in Water0.37 g/L (15 ºC)

Phytotoxic Activity

Recent studies have highlighted the phytotoxic effects of 4'-methylacetophenone on various plant species, particularly Lactuca sativa (lettuce). The compound exhibited significant inhibition of germination and seedling growth at varying concentrations:

  • Germination Rate : The IC50 for germination was determined to be 0.4 mM , indicating that higher concentrations lead to greater inhibition of germination rates.
  • Seedling Growth : In soil conditions, while higher concentrations inhibited growth, lower concentrations (0.1 mM) stimulated germination rates in some trials .

Table: Phytotoxic Effects of 4'-Methylacetophenone

Concentration (mM)Germination Rate (%)Hypocotyl Growth Inhibition (%)
0.1IncreasedMinimal
0.4DecreasedSignificant
1.0DecreasedSignificant

Genotoxicity and Toxicological Profile

The safety assessment of this compound includes evaluations for genotoxicity and repeated dose toxicity:

  • Genotoxicity : In vitro studies using human peripheral blood lymphocytes showed that the compound did not induce micronuclei formation, suggesting it is non-clastogenic and does not pose a significant genotoxic risk .
  • Repeated Dose Toxicity : The NOAEL (No Observed Adverse Effect Level) for repeated doses was established at 250 mg/kg/day , indicating that at this level, no significant adverse effects were observed in animal studies .

Summary of Toxicological Findings

EndpointResult
Ames TestNon-mutagenic
Micronucleus TestNon-clastogenic
NOAEL for Repeated Dose250 mg/kg/day
NOAEL for Reproductive Toxicity750 mg/kg/day

Case Studies and Research Findings

  • Phytotoxicity Study : A study conducted to evaluate the phytotoxic activity of various acetophenones found that 4'-methylacetophenone significantly inhibited radicle length at concentrations above 1 mM , while lower concentrations had varying effects depending on the substrate used (paper vs. soil) .
  • Toxicological Assessment : Research published by the RIFM indicated that while some adverse effects were noted at high doses, overall, the compound was deemed safe for use in fragrance applications due to its low toxicity profile .

Q & A

Q. How can the structural integrity of 4'-Methylacetophenone-D10 be experimentally validated?

Basic Research Question
To confirm the structure and isotopic purity of this compound, researchers should employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

  • NMR : Compare the 1^1H NMR spectrum with non-deuterated 4'-Methylacetophenone. The absence of proton signals in the methyl (CH3_3) and aromatic positions (due to deuteration) confirms deuterium incorporation .
  • HRMS : Measure the molecular ion peak to verify the molecular formula (e.g., [M+H]+^+ at m/z 154.13 for C9_9H5_5D10_{10}O) and isotopic distribution patterns .
  • SDF/MOL Files : Use cheminformatics software (e.g., Schrödinger Suite) to cross-validate bond connectivity and spatial coordinates against computational models .

Q. What methodological considerations are critical when using this compound as an internal standard in environmental analysis?

Basic Research Question
Key steps include:

  • Chromatographic Separation : Optimize HPLC or GC parameters (e.g., column temperature, mobile phase composition) to resolve this compound from analytes and matrix interferences. Evidence from deuterated phenol standards (e.g., 4-Nitrophenol-d4) suggests retention time shifts of 0.5–1.2 minutes compared to non-deuterated analogs .
  • Ionization Efficiency : In LC-MS, account for deuterium-induced ionization differences by calibrating response factors using spiked matrix-matched standards .
  • Stability Testing : Validate storage conditions (e.g., -20°C in acetonitrile) to prevent isotopic exchange or degradation over time .

Q. What synthetic strategies are effective for deuterium incorporation in this compound?

Advanced Research Question
Deuterium labeling typically involves:

  • Acid/Base-Catalyzed H/D Exchange : React 4'-Methylacetophenone with D2_2O under acidic (e.g., DCl) or basic (e.g., NaOD) conditions. Kinetic studies show higher deuteration efficiency (>95%) at the methyl group compared to aromatic positions due to steric hindrance .
  • Deuterated Precursors : Use deuterated toluene or acetic anhydride (D6_6-toluene, D8_8-acetic anhydride) in Friedel-Crafts acylation. Computational tools like QSPR models predict reaction yields and regioselectivity based on substituent electronic effects .
  • Quality Control : Validate isotopic purity (>98% D) via 2^2H NMR or isotope ratio mass spectrometry .

Q. How can computational chemistry optimize the synthesis of this compound?

Advanced Research Question

  • Retrosynthetic Analysis : Tools like PISTACHIO and Reaxys databases identify feasible precursors (e.g., D10_{10}-toluene + acetyl chloride) and predict reaction pathways with >85% accuracy .
  • Transition-State Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess energy barriers for H/D exchange, guiding catalyst selection (e.g., Pt/C vs. Pd/C) .
  • Machine Learning : Train neural networks on kinetic data from analogous compounds (e.g., 4-Methoxyacetophenone) to predict optimal reaction temperatures and solvent systems .

Q. How do deuterium isotopic effects influence the reactivity of this compound in photochemical studies?

Advanced Research Question
Deuterium substitution alters:

  • Reaction Rates : Kinetic isotope effects (KIE) of 2–5 are observed in UV-induced photolysis due to reduced zero-point energy in C-D bonds. For example, D-labeled acetophenones exhibit 30% slower degradation rates compared to protiated analogs .
  • Product Distribution : In Norrish Type II reactions, deuterated methyl groups suppress hydrogen abstraction, favoring alternative pathways (e.g., cyclization over cleavage) .
  • Spectroscopic Signatures : Time-resolved IR spectroscopy reveals delayed C-D vibrational relaxation (~150 fs) compared to C-H bonds, impacting excited-state dynamics .

Q. How should researchers address discrepancies in quantification data when using this compound as an internal standard?

Advanced Research Question

  • Source Identification : Check for co-elution (via tandem MS), matrix effects (e.g., ion suppression in LC-MS), or isotopic impurities (e.g., residual H in D10_{10} sites) .
  • Cross-Validation : Compare results with alternative standards (e.g., 4-Aminophenol-d4) or methods (e.g., isotope dilution vs. external calibration) .
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, temperature) and refine uncertainty budgets .

Q. What advanced techniques improve the detection limits of this compound in trace environmental analysis?

Advanced Research Question

  • Preconcentration : Solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers enhances sensitivity by 10–50×, achieving detection limits of 0.1 ng/L in water .
  • High-Field NMR : Cryoprobes and dynamic nuclear polarization (DNP) boost signal-to-noise ratios for low-concentration samples (e.g., <1 ppm) .
  • Data Fusion : Integrate LC-MS/MS and ion mobility spectrometry (IMS) datasets to resolve co-eluting isomers and reduce false positives .

Properties

IUPAC Name

2,2,2-trideuterio-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZMNRKLCTJAY-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Anhydrous aluminum chloride (89.6 g, 0.67 mol) was added to a solution of toluene (28.5 g, 0.31 mol) in 120 mL of dry carbon disulfide. The mixture was heated to reflux and acetic anhydride (24.5 g, 0.24 mol) was added over one hour. Heating was continued for an additional hour. The solvent was removed by distillation. The reaction mixture was cooled and slowly poured into a well-stirred mixture of ice and hydrochloric acid. The mixture was extracted several times with ether. The combined extracts were washed with water and 10% sodium hydroxide, dried over calcium chloride, filtered, and the solvent was removed. Distillation gave the desired product 1-p-tolyl-ethanone (27.08 g). 1E1 NMR (300 MHz, DMSO-d6) δ 2.36 (s, 3H), 2.50 (s, 3H), 7.32 (d, 2H), 7.85 (d, 2H); ELMS (M+): 134.
Quantity
89.6 g
Type
reactant
Reaction Step One
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28.5 g
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120 mL
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24.5 g
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 126.5 g (1 mol) of p-chlorotoluene and 45.1 g (1.1 mol) of acetonitrile (freshly distilled) is added dropwise to a suspension of 13.8 g (2.0 mol) of lithium granules in 350 ml of THF at −50° C. over the course of 2 hours. After a conversion determined by GC (the dark color of the reaction mixture prevents quantification of lithium consumption) of >98% (overall 7.5 h), the reaction mixture is added to 200 g of water, the pH adjusted to 2.0 using 37% HCl and the reaction mixture boiled for two hours under reflux. The organic phase is then separated off and the aqueous phase extracted once more with 100 ml of petroleum ether. The united organic phases are distilled. 132.7 g (0.99 mol) of 4-methylacetophenone (99%, boiling point 88° C./8 Torr) are obtained as a colorless liquid, GC purity >98% a/a, which when left to stand at RT gradually solidifies.
Quantity
126.5 g
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reactant
Reaction Step One
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45.1 g
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reactant
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13.8 g
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reactant
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Name
Quantity
350 mL
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To an agitated mixture of aluminium chloride (20 g., 0.15 mole) and lithium chloride (3.18 g., 0.075 mole) and dichloroethane (20 ml) at -15° C. was slowly added toluene (4.6 g., 0.05 mole) and acetyl chloride (3.93 g., 0.05 mole) in dichloroethane (10 ml). The reaction mixture was left at -15° C. for one hour then allowed to warm up to room temperature overnight. After working up as described in Example 1, the 4-methylacetophenone obtained (7.17 g.), had a 1H NMR estimated purity of about 95%. 1H NMR showed less than 2% ortho isomers.
Quantity
20 g
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reactant
Reaction Step One
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3.18 g
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reactant
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20 mL
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4.6 g
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reactant
Reaction Step Two
Quantity
3.93 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Methylacetophenone-D10
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4'-Methylacetophenone-D10
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Reactant of Route 5
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4'-Methylacetophenone-D10
Reactant of Route 6
4'-Methylacetophenone-D10

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